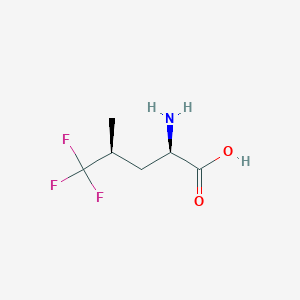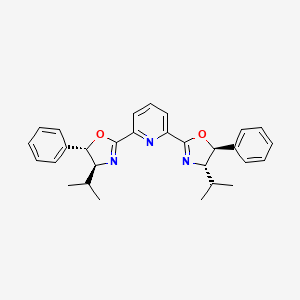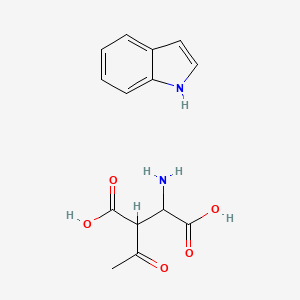
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-(P-tolyloxy)ethyl group and a hydroxyl group at the 3-position. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-(P-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-one.
Reduction: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
類似化合物との比較
Similar Compounds
1-(2-(P-tolyloxy)ethyl)piperidine: Lacks the hydroxyl group at the 3-position.
1-(2-(P-tolyloxy)ethyl)piperidin-3-one: Contains a ketone group instead of a hydroxyl group at the 3-position.
1-(2-(P-tolyloxy)ethyl)piperidin-3-amine: Contains an amine group instead of a hydroxyl group at the 3-position.
Uniqueness
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is unique due to the presence of both the 2-(P-tolyloxy)ethyl group and the hydroxyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
1-[2-(4-methylphenoxy)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-4-6-14(7-5-12)17-10-9-15-8-2-3-13(16)11-15/h4-7,13,16H,2-3,8-11H2,1H3 |
InChIキー |
WNDCTCWRSLRIIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCN2CCCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)





![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)

